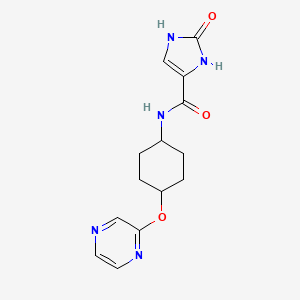
2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide is a highly specialized compound with applications across multiple fields, notably in organic chemistry and medicinal research. This compound features a unique structure that includes a cyclohexyl ring, a pyrazine moiety, and an imidazole ring, making it a compound of interest for its biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide typically begins with the preparation of the 4-(pyrazin-2-yloxy)cyclohexyl intermediate. This can be achieved through the nucleophilic substitution of a halogenated cyclohexane with pyrazin-2-ol under basic conditions. This intermediate is then reacted with an imidazole-4-carboxylic acid derivative under amide coupling conditions, using reagents like EDCI and HOBt to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The cyclohexyl ring can be oxidized to introduce additional functional groups.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The pyrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
The products of these reactions include various oxidized, reduced, and substituted derivatives, which can have altered chemical and biological properties.
Aplicaciones Científicas De Investigación
2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide finds applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The exact mechanism by which 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide exerts its effects depends on its application:
Biological Pathways: It may interact with specific enzymes or receptors, altering their activity and leading to changes in cellular function.
Molecular Targets: Potential targets include kinases, proteases, or other critical proteins involved in disease processes.
Comparación Con Compuestos Similares
2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide can be compared with:
2-oxo-N-(cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide: Lacks the pyrazine moiety, which can significantly alter its chemical and biological properties.
4-(pyrazin-2-yloxy)cyclohexane: Lacks the imidazole and carboxamide functionalities, leading to different reactivity and applications.
2,3-dihydro-1H-imidazole-4-carboxamide derivatives: Variations in the substituents on the imidazole ring can lead to a range of different properties and uses.
Propiedades
IUPAC Name |
2-oxo-N-(4-pyrazin-2-yloxycyclohexyl)-1,3-dihydroimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c20-13(11-7-17-14(21)19-11)18-9-1-3-10(4-2-9)22-12-8-15-5-6-16-12/h5-10H,1-4H2,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYIZHLQIBJCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CNC(=O)N2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













